Purine, 6-(methylsulfonyl)-

Description

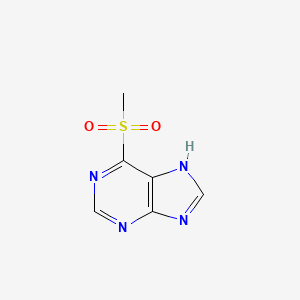

Structure

3D Structure

Properties

CAS No. |

19769-32-5 |

|---|---|

Molecular Formula |

C6H6N4O2S |

Molecular Weight |

198.21 g/mol |

IUPAC Name |

6-methylsulfonyl-7H-purine |

InChI |

InChI=1S/C6H6N4O2S/c1-13(11,12)6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) |

InChI Key |

AZWNGJVPJSYNNP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Introduction of the 6-(Methylsulfonyl) Group

Two primary strategies dominate the synthesis of the 6-(methylsulfonyl)purine scaffold: direct nucleophilic substitution at the C6 position and oxidation from a thioether precursor.

The direct introduction of the methylsulfonyl moiety can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway typically involves the displacement of a halide, most commonly chloride, from the C6 position of a purine (B94841) precursor by a sulfinate salt. For instance, the reaction of 6-chloropurine (B14466) with sodium methanesulfinate (B1228633) can yield 6-(methylsulfonyl)purine. This method is advantageous as it directly installs the highly reactive sulfonyl group. In some reported synthetic pathways, sulfonylheteroarenes are formed as intermediates in cyanation reactions where a haloheteroarene is treated with potassium cyanide in the presence of sodium methanesulfinate. researchgate.net

The reactivity of the C6 position in purines towards nucleophiles is significantly enhanced by the presence of a good leaving group. vaia.com The general mechanism involves the attack of the nucleophile (methanesulfinate) on the electron-deficient C6 carbon, forming a transient, negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the halide leaving group to restore aromaticity. vaia.commasterorganicchemistry.com

The most frequently cited method for preparing 6-(methylsulfonyl)purine involves the oxidation of its thioether analogue, 6-methylmercaptopurine (B131649) (6-methylthiopurine). This multi-step approach begins with the synthesis of 6-methylmercaptopurine, which can be prepared from commercially available precursors like 6-mercaptopurine (B1684380) or 6-chloropurine. redalyc.org

The critical step is the oxidation of the sulfur atom. This transformation significantly increases the leaving group ability of the substituent at C6. The oxidation proceeds in two stages: first to the 6-methylsulfinylpurine, and then further to the target 6-methylsulfonylpurine.

A variety of oxidizing agents can be employed for this purpose. One effective reagent is the magnesium salt of monoperoxyphtalic acid, which can convert the thioether to a mixture of the sulfoxide (B87167) and sulfone. redalyc.org The sulfone's enhanced reactivity is due to the increased electrophilicity of the C6 carbon, making it an excellent substrate for subsequent nucleophilic substitution reactions. redalyc.orgresearchgate.net This oxidation strategy is fundamental in post-synthetic modification of oligonucleotides, where a 6-methylthio-modified purine is incorporated into a DNA or RNA strand and then oxidized to the sulfone to facilitate displacement with various nucleophiles. redalyc.org

| Precursor | Reagent | Product | Reference |

| 6-Methylthiopurine | Magnesium monoperoxyphthalate | 6-(Methylsulfonyl)purine | redalyc.org |

| 6-Mercaptopurine | Methyl Iodide, then Oxidizing Agent | 6-(Methylsulfonyl)purine | rsc.org |

| 6-Chloropurine | Sodium Methanesulfinate | 6-(Methylsulfonyl)purine | researchgate.net |

Table 1: Selected Synthetic Routes to 6-(Methylsulfonyl)purine.

Multi-step Synthesis of Complex 6-(Methylsulfonyl)purine Derivatives

The 6-(methylsulfonyl)purine scaffold is rarely the final product; it is most often an intermediate en route to more complex, biologically active molecules. Its utility lies in its predictable reactivity in a range of chemical transformations.

Alkylation of the purine ring, particularly on the imidazole (B134444) nitrogen atoms (N7 and N9), is a common strategy to mimic natural nucleosides and modulate biological activity. The direct alkylation of 6-substituted purines typically results in a mixture of N7 and N9 isomers. nih.gov For many 6-substituted purines, the N9-alkylated product is the thermodynamically more stable and often major product. nih.govd-nb.info

The regioselectivity of alkylation is influenced by several factors, including the nature of the substituent at C6, the alkylating agent, the base, and the solvent. For example, N-benzylation of 6-chloro-8-phenylpurine has been shown to occur on the pyrimidine (B1678525) ring, which favors the N9 position. beilstein-journals.org In contrast, specific conditions, such as using SnCl4 as a catalyst, can favor N7 alkylation even for 6-substituted purines like 6-methylthiopurine. d-nb.info Given the strong electron-withdrawing character of the 6-methylsulfonyl group, which would decrease the nucleophilicity of the adjacent N7, N9-alkylation, such as N9-benzylation, is the expected major outcome under standard basic conditions (e.g., K2CO3 in DMF).

The synthesis of polysubstituted purines often starts with readily available di-substituted precursors, such as 2,6-dichloropurine (B15474) or 2-amino-6-chloropurine (B14584). redalyc.orgnih.gov The different reactivity of the C2 and C6 positions allows for selective and sequential modifications. The C6 position is generally more susceptible to nucleophilic attack than the C2 position. acs.org

A versatile strategy to synthesize a complex derivative like 2-amino-6-(methylsulfonyl)purine nucleoside could start from 2-amino-6-chloropurine nucleoside. The synthesis would proceed via:

Thiation: Displacement of the C6-chloride with a sulfur nucleophile, such as sodium thiomethoxide, to yield the 2-amino-6-(methylthio)purine derivative.

Oxidation: Oxidation of the methylthio group to the methylsulfonyl group using an appropriate oxidizing agent, as described in section 2.1.2.

Further Derivatization: The resulting 2-amino-6-(methylsulfonyl)purine derivative can then be used in subsequent reactions, where the sulfonyl group is displaced by another nucleophile.

This stepwise approach allows for the controlled introduction of different functionalities at various positions on the purine ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in heterocyclic chemistry. nih.gov In purine chemistry, these methods are extensively used for the modification of the C6 position. researchgate.net

However, it is crucial to note that the substrate for these cross-coupling reactions is typically a 6-halopurine (e.g., 6-chloro-, 6-bromo-, or 6-iodopurine) or a 6-purinyl sulfonate (e.g., tosylate), not a 6-alkylsulfonylpurine. researchgate.net The 6-methylsulfonyl group does not typically participate as a coupling partner in these Pd-catalyzed cycles. Instead, it serves as a highly effective leaving group in SNAr reactions.

Therefore, the 6-methylsulfonyl group represents an alternative, and often more reactive, leaving group to halogens for introducing O-, N-, and S-based nucleophiles. Kinetic studies have shown that a 6-(alkylsulfonyl)purine nucleoside can react even faster than a highly reactive 6-fluoropurine (B74353) nucleoside with certain oxygen and sulfur nucleophiles. researchgate.net

| Reaction Type | C6-Substituent | Typical Reagent | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | -Cl, -I | Arylboronic Acid / Pd Catalyst | C-C (Aryl) | nih.gov |

| Sonogashira Coupling | -Cl, -F | Terminal Alkyne / Pd/Cu Catalysts | C-C (Alkynyl) | d-nb.info |

| Stille Coupling | -Cl, -I | Organostannane / Pd Catalyst | C-C (Alkyl/Aryl) | acs.org |

| Nucleophilic Substitution (SNAr) | -SO2Me | Amines, Alcohols, Thiols | C-N, C-O, C-S | redalyc.orgresearchgate.net |

Table 2: Comparison of Reactivity at the C6 Position of Purines.

Derivatization of the Purine Scaffold for Mechanistic Probes

The 6-(methylsulfonyl)purine core provides a robust platform for the synthesis of diverse purine derivatives. These derivatives are instrumental as mechanistic probes to study biological processes and as building blocks for novel therapeutic agents. The reactivity of the purine ring allows for modifications at multiple sites, enabling the fine-tuning of chemical and biological properties.

Introduction of Other Substituents at C2, C6, C8, N7, and N9

The purine scaffold can be functionalized at several positions, either before or after the introduction of the 6-(methylsulfonyl) group. The order of these reactions is crucial and is often dictated by the desired substitution pattern and the reactivity of the intermediates.

The C6 position is the most common site for modification, leveraging the lability of the methylsulfonyl group. A broad range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the methylsulfonyl group to afford the corresponding 6-substituted purines. For instance, treatment of 6-(methylsulfonyl)purine with various primary amines leads to the formation of N6-substituted adenosines. nih.gov

Substitution at the C2 and C8 positions can also be achieved. For example, 2-amino-6-chloropurine can be converted to 2-amino-6-methylthiopurine, which can then be oxidized to 2-amino-6-(methylsulfonyl)purine. This intermediate allows for subsequent modifications at the C2-amino group or displacement of the 6-methylsulfonyl group. nih.gov Similarly, methods for the direct C-H functionalization of the C8 position of the purine ring have been developed, often utilizing transition metal catalysis. mdpi.commdpi.com While not always starting from a 6-(methylsulfonyl)purine, these methods highlight the possibility of introducing substituents at the C8 position in conjunction with modifications at C6. For example, 8-substituted adenosines have been synthesized from the corresponding 8-methylsulfonyladenosine derivatives. nih.gov

Alkylation of the purine ring at the N7 and N9 positions is another important derivatization strategy. The regioselectivity of N-alkylation can be influenced by the substituents already present on the purine ring and the reaction conditions. nih.govnih.gov For instance, the presence of a bulky group at C6 can direct alkylation to the N9 position. nih.gov Conversely, specific catalysts can favor N7 alkylation. nih.gov The introduction of a sulfonyl group at C8 has been shown to direct alkylation to the N3 position, demonstrating the nuanced control that can be exerted over the substitution pattern. smolecule.com

| Position | Type of Substitution | Reagents/Conditions | Resulting Compound Type |

| C2 | Nucleophilic aromatic substitution | e.g., Diazotization/deamination of 2-amino-6-chloropurine derivatives followed by oxidation | 2-Substituted-6-(methylsulfonyl)purines |

| C6 | Nucleophilic substitution | Amines, thiols, alkoxides | 6-Amino-, 6-thio-, and 6-alkoxypurines |

| C8 | C-H activation, Lithiation | Pd or Cu catalysts, LDA followed by electrophile | 8-Aryl- or 8-alkyl-6-(methylsulfonyl)purines |

| N7 | Alkylation | Alkyl halides with SnCl₄ catalyst | N7-Alkyl-6-(methylsulfonyl)purines |

| N9 | Alkylation | Alkyl halides under basic conditions | N9-Alkyl-6-(methylsulfonyl)purines |

Synthesis of Purine Nucleoside Analogues Bearing 6-(Methylsulfonyl) Moieties

The synthesis of nucleoside analogues containing the 6-(methylsulfonyl)purine moiety is of significant interest for the development of probes for biological systems and potential therapeutics. The methylsulfonyl group serves as a key reactive handle for the post-glycosylation introduction of various substituents at the C6 position.

A common strategy involves the glycosylation of a suitable purine base, followed by the conversion of a 6-thio or 6-chloro group to the 6-methylsulfonyl group. For example, 2',3',5'-tri-O-benzoyl-6-chloropurine can be converted to its 6-methylthio derivative, which is then oxidized to the corresponding 6-methylsulfonylpurine nucleoside. nih.gov

This activated nucleoside, such as 2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl-6-methylsulfonylpurine, is a versatile intermediate. It readily reacts with a variety of carbon nucleophiles, such as the enolates of active methylene (B1212753) compounds, to form C-C bonds at the C6 position. This approach has been successfully employed to synthesize a range of 6-alkylpurine ribosides. nih.govoup.comtandfonline.com For instance, reaction with the carbanion from ethyl acetoacetate (B1235776) yields the 6-ethoxycarbonylmethyl derivative, which can be further elaborated. nih.gov

Similarly, 2-amino-6-(methylsulfonyl)purine nucleosides have been synthesized and utilized in the preparation of O6-alkylguanine-containing oligodeoxyribonucleotides. nih.gov In this case, the 6-methylsulfonyl group is displaced by an alcohol.

| Starting Nucleoside | Reagent | Product |

| 2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl-6-methylsulfonylpurine | Ethyl acetoacetate/NaH | 6-Ethoxycarbonylmethyl-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine |

| 2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl-6-methylsulfonylpurine | Diethyl malonate/NaH | 6-(Dicarbethoxymethyl)-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine |

| 9-(5'-O-Dimethoxytrityl-2'-deoxyribofuranosyl)-2-amino-6-methylsulfonylpurine | Alcohols | O6-Alkyl-9-(5'-O-dimethoxytrityl-2'-deoxyribofuranosyl)guanine |

Functionalization through Sulfur Extrusion and C-H Activation

Beyond classical nucleophilic substitution, more advanced synthetic methodologies such as sulfur extrusion and C-H activation have been applied to purine derivatives, offering novel pathways for functionalization.

Sulfur Extrusion: The Eschenmoser sulfur extrusion reaction provides a method for the formation of carbon-carbon bonds. tandfonline.com While not directly involving a 6-(methylsulfonyl)purine, the principle has been demonstrated on closely related 6-(alkylsulfanyl)purine nucleosides. In this reaction, a 6-thioether is alkylated to form a sulfonium (B1226848) salt, which upon treatment with a suitable base and phosphine, undergoes sulfur extrusion to yield a C-C coupled product. For example, this has been used to introduce alkyl substituents into purine nucleosides. tandfonline.com This methodology offers a potential, albeit less direct, route to C6-alkylated purines that could conceptually start from a 6-mercaptopurine, a precursor to 6-(methylsulfonyl)purine.

C-H Activation: Direct C-H activation has emerged as a powerful tool for the functionalization of purines, avoiding the need for pre-functionalized starting materials. mdpi.comrsc.org Palladium-catalyzed reactions have been particularly successful in this regard. For example, the purine ring itself can act as a directing group for the ortho-arylation of 6-arylpurines. acs.orgnih.gov In this process, a Pd(II) catalyst coordinates to a nitrogen atom of the purine ring and facilitates the activation of a C-H bond on the appended aryl ring, leading to the formation of a new C-C bond. acs.orgnih.gov While this specific example does not involve 6-(methylsulfonyl)purine directly, it showcases the potential of C-H activation for modifying purine scaffolds. The development of C-H activation methods that are compatible with the 6-(methylsulfonyl) group would open up new avenues for the synthesis of complex purine derivatives. Research has also demonstrated the functionalization of the C8-H bond in purines through various metal-catalyzed cross-coupling reactions. mdpi.commdpi.com

| Transformation | Method | Catalyst/Reagents | Application |

| Sulfur Extrusion | Eschenmoser sulfide (B99878) contraction | Base, Phosphine | Introduction of alkyl substituents at C6 (from 6-thioether precursors) |

| C-H Activation | Ortho-arylation of 6-arylpurines | Pd(II) catalyst, Aryl iodides | Introduction of aryl groups at the ortho-position of a C6-aryl substituent |

| C-H Activation | C8-Functionalization | Pd or Cu catalysts, various coupling partners | Introduction of aryl or other groups at the C8 position |

Molecular and Cellular Mechanisms of Action in Research Models

Enzyme Inhibition and Modulation

"Purine, 6-(methylsulfonyl)-" and its related compounds function primarily by inhibiting or modulating the activity of specific enzymes involved in critical cellular pathways.

Research into purine (B94841) analogs has identified them as a privileged scaffold for the development of protein kinase inhibitors. While direct inhibitory data for "Purine, 6-(methylsulfonyl)-" on Nek2, CDK2, and IP6K is not extensively detailed in publicly available literature, the behavior of structurally similar 2,6-substituted purines provides significant insight into its probable mechanisms of action. These kinases are crucial regulators of cell cycle progression and cellular signaling, making them important targets in various pathologies.

Purine analogs, including the 2,6-disubstituted class to which "Purine, 6-(methylsulfonyl)-" belongs, typically function as ATP-competitive inhibitors of protein kinases. nih.gov These inhibitors are designed to mimic the adenine (B156593) core of ATP, allowing them to bind to the highly conserved ATP-binding pocket in the kinase domain. By occupying this site, they prevent the binding of the natural substrate, ATP, thereby blocking the phosphotransfer reaction that is fundamental to kinase activity.

Studies on 6-substituted 2-arylaminopurines have shown them to be competitive inhibitors at the ATP binding site of Cyclin-Dependent Kinase 2 (CDK2). nih.gov Similarly, 6-alkoxypurines have been identified as ATP-competitive inhibitors of both Nek2 and CDK2. nih.gov For Inositol Hexakisphosphate Kinases (IP6Ks), the purine-based inhibitor N²-(m-trifluorobenzyl), N⁶-(p-nitrobenzyl)purine (TNP) also acts by competing with ATP for its binding site. nih.govnih.gov This consistent mechanism across different kinases for various 6-substituted purines strongly suggests that "Purine, 6-(methylsulfonyl)-" would also engage protein kinases through an ATP-competitive mechanism. The purine core would anchor the molecule in the adenine-binding region, while the methylsulfonyl group at the C-6 position would occupy space typically filled by the ribose of ATP, preventing the nucleotide from binding and effectively inhibiting the enzyme.

Protein kinases are dynamic structures that exist in multiple conformational states, most notably distinguished by the orientation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop. The "DFG-in" conformation is generally considered the active, catalytically competent state, where the aspartate residue coordinates the magnesium ions of ATP. wikipedia.org In contrast, the "DFG-out" conformation represents an inactive state where the phenylalanine and aspartate residues have flipped, exposing an allosteric pocket adjacent to the ATP site. wikipedia.orgmdpi.com

Inhibitors are often classified based on which conformation they bind to. Type I inhibitors bind to the active "DFG-in" conformation, competing directly with ATP. mdpi.com Type II inhibitors bind to the "DFG-out" conformation, occupying both the ATP site and the adjacent allosteric pocket. mdpi.commdpi.com

Structural biology studies of purine-based inhibitors have provided clarity on their binding modes. For instance, a study involving a library of 6-cyclohexylmethoxy-2-arylaminopurines identified an inhibitor that binds to Nek2 in its "DFG-in" conformation. nih.gov This was a significant finding, as it was the first reported inhibitor to stabilize this active conformation in Nek2. nih.gov Given that purine analogs are designed to mimic ATP, it is mechanistically consistent that they would bind to the ATP-ready "DFG-in" state. This evidence supports the hypothesis that "Purine, 6-(methylsulfonyl)-", as a 6-substituted purine, would likely act as a Type I inhibitor, binding to and stabilizing the "DFG-in" conformation of its target kinases.

Table 1: Inhibition of Protein Kinases by Structurally Related Purine Analogs This table presents data for compounds structurally related to "Purine, 6-(methylsulfonyl)-" to illustrate the inhibitory potential of the 6-substituted purine scaffold.

| Compound | Target Kinase | Inhibition Value (IC50) | Mechanism |

|---|---|---|---|

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | Nek2 | 0.62 µM | ATP-Competitive |

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | CDK2 | 7.0 µM | ATP-Competitive |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | Nek2 | 0.27 µM | ATP-Competitive |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | CDK2 | 2.70 µM | ATP-Competitive |

| N²-(m-Trifluorobenzyl), N⁶-(p-nitrobenzyl)purine (TNP) | IP6K1 | 0.47 µM | ATP-Competitive |

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. Due to its central role in purine metabolism, PNP is a target for various therapeutic areas.

Purine analogs are well-known inhibitors of PNP. For example, 6-Methylpurine (B14201) has been identified as a PNP inhibitor. The interaction of purine derivatives with PNP has been studied to understand the structural requirements for binding and inhibition. Research on the binding kinetics of a multisubstrate analogue inhibitor, 2-amino-9-[2-(phosphonomethoxy)ethyl]-6-sulfanylpurine, with PNP from Cellulomonas sp. revealed that the association is a one-step process. This contrasts with the binding of the natural substrate guanine (B1146940), which involves a subsequent conformational change in the enzyme. The 6-sulfanyl group in this inhibitor is structurally analogous to the 6-methylsulfonyl group of the title compound, suggesting a potentially similar mode of interaction with the enzyme's active site. The purine core is expected to form key hydrogen bonds within the base-binding pocket of PNP, while the substituent at the 6-position influences binding affinity and specificity.

Table 2: Inhibition of Purine Nucleoside Phosphorylase (PNP) by a Related Purine Analog This table provides data for a compound structurally related to "Purine, 6-(methylsulfonyl)-" to illustrate the inhibitory potential of the purine scaffold against PNP.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Source Organism |

|---|---|---|---|

| N-phosphonocarbonylpyrrolidine derivative of guanine | Human Purine Nucleoside Phosphorylase | 16 nM | Human |

Adenosine (B11128) receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are a class of G protein-coupled receptors that mediate the diverse physiological effects of the endogenous purine nucleoside, adenosine. They are involved in regulating processes in the cardiovascular, nervous, and immune systems. nih.gov Ligands for these receptors are often purine-based, typically adenosine derivatives with modifications on the ribose or the purine base. nih.gov

A thorough review of the scientific literature did not yield specific data on the interaction of "Purine, 6-(methylsulfonyl)-" with any of the adenosine receptor subtypes. The existing research on adenosine receptor modulators primarily focuses on nucleoside analogs, which contain a ribose sugar moiety, a feature absent in "Purine, 6-(methylsulfonyl)-". Therefore, its potential to act as a modulator at these receptors remains uncharacterized.

Nucleic acid processing enzymes, such as viral polymerases, are critical for the replication of pathogens and are major targets for antiviral drugs. HIV-1 reverse transcriptase (RT) is an essential enzyme for the HIV life cycle, converting the viral RNA genome into DNA. wikipedia.org Inhibitors of this enzyme, such as nucleoside analog reverse-transcriptase inhibitors (NRTIs), are cornerstone components of antiretroviral therapy. nih.gov These drugs are analogs of natural deoxynucleosides that, once incorporated into the growing viral DNA chain, cause termination of synthesis. nih.gov

Based on available research, there is no specific information detailing the inhibitory activity of "Purine, 6-(methylsulfonyl)-" against HIV-1 Reverse Transcriptase or other nucleic acid processing enzymes. The established inhibitors for these enzymes are typically nucleoside or nucleotide analogs that can be processed by cellular kinases and recognized by the polymerase. As a simple purine base derivative, "Purine, 6-(methylsulfonyl)-" does not fit the structural template of known reverse transcriptase inhibitors, and its potential for this type of activity has not been reported.

Activity against Other Metabolic Enzymes (e.g., ecto-5'-nucleotidase)

The interaction between thiopurine analogs and the metabolic enzyme ecto-5'-nucleotidase (CD73) is complex and does not appear to involve direct enzymatic inhibition. CD73 is a cell-surface enzyme that plays a critical role in purinergic signaling by hydrolyzing extracellular adenosine monophosphate (AMP) to adenosine, a molecule with significant immunosuppressive functions. nih.govnih.gov

Instead of direct inhibition, research suggests CD73 participates in a "thiopurine cellular circulation" that influences cellular sensitivity to drugs like 6-mercaptopurine (B1684380) (6-MP). nih.gov In this proposed cycle, thiopurine nucleotide monophosphates are transported out of the cell, where they can be hydrolyzed by CD73 on the cell surface. The resulting thiopurine nucleosides can then be transported back into the cell. nih.gov Consequently, the expression level of CD73 has been found to correlate with thiopurine cytotoxicity, indicating its role in the broader metabolic pathway of these drugs. nih.gov

While 6-(methylsulfonyl)purine and its immediate precursors are not recognized as direct inhibitors, other modified purine and pyrimidine (B1678525) nucleotide analogs have been specifically developed to potently inhibit CD73 activity, representing a therapeutic strategy for cancer immunotherapy. nih.govresearchgate.netresearchgate.net

Interference with Cellular Signaling Pathways

Regulation of Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a crucial cellular sensor that integrates signals from nutrients and growth factors to control protein synthesis and cell growth. wikipedia.org The activity of mTORC1 is highly responsive to the availability of intracellular purines. nih.govelsevierpure.com

Depletion of cellular purines through the action of inhibitors like 6-MP leads to a strong suppression of mTORC1 signaling. nih.govoncotarget.com This response is analogous to mTORC1's ability to sense amino acid levels and is dependent on the tuberous sclerosis complex (TSC) protein complex, which acts upstream of mTORC1. nih.govelsevierpure.comresearchgate.net The restoration of intracellular adenine nucleotides can acutely reactivate mTORC1 signaling after its inhibition by purine depletion. elsevierpure.com

Interestingly, the relationship between mTORC1 inhibition and thiopurine efficacy can be context-dependent. In models of B-cell acute lymphoblastic leukemia (B-ALL), inhibiting mTORC1 was found to protect leukemia cells from the cytotoxic effects of 6-MP. nih.govnih.gov This protective effect was correlated with a decrease in cell cycle progression, suggesting that mTORC1 inhibition-induced cell cycle arrest reduces the efficacy of antimetabolites that target rapidly dividing cells. nih.govnih.gov

Effects on Akt Phosphorylation and Downstream Cascades

The Akt (also known as Protein Kinase B) signaling pathway is a critical cascade that promotes cell survival and growth. Research into the effects of purine depletion by 6-MP on this pathway has yielded complex results.

Studies have shown that while 6-MP strongly inhibits mTORC1 signaling, it does not necessarily inhibit Akt signaling. In some experimental models, the use of 6-MP did not inhibit Akt and, in fact, led to an increase in its activation. researchgate.net However, other research has indicated that 6-MP can impede the production of tumor necrosis factor-alpha (TNF-α) in microglia by preventing the activation of the PI3K/Akt/mTOR signaling cascade. nih.gov These differing outcomes suggest that the impact of thiopurine analogs on Akt phosphorylation and its downstream effects may be highly dependent on the specific cell type and biological context.

Impact on Cell Homeostasis and Dynamics in In Vitro Models

Modulation of Cell Proliferation and Growth

Thiopurine antimetabolites, including 6-MP, exert profound antiproliferative effects by interfering with the synthesis of essential macromolecules. nih.gov By inhibiting de novo purine synthesis, these compounds disrupt the production of DNA, RNA, and proteins, which are fundamental processes for cell growth and division. nih.gov

Cancer cells, in particular, often exhibit increased de novo purine synthesis to meet the demands of their rapid proliferation. nih.govmdpi.com By targeting this metabolic dependency, purine analogs effectively curb the growth of malignant cells. Studies have consistently demonstrated that the depletion of cellular purines leads to a significant reduction in cell proliferation rates. nih.govresearchgate.net The cytotoxicity of 6-MP is linked to the incorporation of its metabolites, such as 6-thioguanine (B1684491) nucleotides, into DNA, a process that ultimately contributes to cell death. clinpgx.org

Induction of Apoptosis and Cell Cycle Perturbations (e.g., S-phase arrest)

In addition to inhibiting proliferation, thiopurine analogs actively induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in various cancer cell lines.

Induction of Apoptosis: Treatment with 6-MP has been shown to promote apoptosis in proliferating T-cells. nih.govresearchgate.net Flow cytometry analysis of Jurkat T-cells treated with 6-MP revealed a time-dependent increase in the apoptotic cell population. After 48 hours of incubation, approximately 30% of the cells were apoptotic. nih.gov Similarly, the related compound 6-thioguanine (6-TG) increased the apoptosis rate in MCF-7 breast cancer cells from a baseline of 10.66% to 18.55%. researchgate.net

| Compound | Cell Line | Treatment Conditions | Apoptotic Cells (%) - Control | Apoptotic Cells (%) - Treated | Reference |

|---|---|---|---|---|---|

| 6-Mercaptopurine | Jurkat (T-cell leukemia) | 50 µM for 48h | ~10% | ~30% | nih.gov |

| 6-Thioguanine | MCF-7 (Breast cancer) | IC50 concentration | 10.66% | 18.55% | researchgate.net |

Cell Cycle Perturbations: Thiopurines disrupt the cell cycle, though the specific phase of arrest can vary between cell types. In fetal rat neural progenitor cells, 6-MP treatment led to an accumulation of cells in the G2/M and S phases. nih.gov In human submaxillary carcinoma cells, both 6-TG and 6-MP increased the populations of cells in the sub-G1 (apoptotic) and S phases, with a corresponding reduction in G1 phase cells. frontiersin.org In MCF-7 breast cancer cells, 6-TG was found to cause a G2/M arrest. researchgate.net This disruption of the cell division cycle is a key component of the antitumor activity of these compounds.

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 6-Mercaptopurine | Fetal Rat Neural Progenitor Cells | Accumulation in G2/M and S phases | nih.gov |

| 6-Mercaptopurine | Jurkat (T-cell leukemia) | Increase in G1/G0 and S phases | researchgate.net |

| 6-Thioguanine | MCF-7 (Breast cancer) | Arrest in G2/M phase | researchgate.net |

| 6-Thioguanine & 6-Mercaptopurine | A253 (Submaxillary Carcinoma) | Increase in S phase population | frontiersin.org |

No Information Available for "Purine, 6-(methylsulfonyl)-" in the Requested Context

The search included targeted queries related to:

Role in Immunomodulation:There is no available research detailing the immunomodulatory properties of this specific compound.

Mechanism of Action in Innate Immune Defense Systems:No information was found regarding the mechanism of action of "Purine, 6-(methylsulfonyl)-" within the innate immune system.

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, or an analysis of its mechanisms of action in the specified areas. The compound "Purine, 6-(methylsulfonyl)-" does not appear to have been studied in the context of the outlined topics.

Biological Effects and Applications in Non Human Research Systems

Studies in Cellular Models

In vitro studies using various cell lines have been instrumental in elucidating the mechanisms of action of Purine (B94841), 6-(methylsulfonyl)- and its derivatives. These studies have demonstrated its effects on cell proliferation, angiogenesis, and microbial growth.

Purine, 6-(methylsulfonyl)- and its analogs have shown significant anti-proliferative activity in various cancer cell lines. The mechanisms underlying this activity often involve the disruption of key cellular processes. For instance, purine analogs can interfere with protein, DNA, and RNA synthesis, leading to cell cycle arrest and apoptosis. nih.govnih.gov Some purine derivatives have been found to induce cell cycle arrest at the G2/M phase in human cervical carcinoma HeLa cells. nih.gov

The anti-proliferative effects are not limited to a single mechanism. Studies have shown that different derivatives can have varied impacts. For example, a series of C-6 biarylmethylamino purine derivatives displayed potent cytotoxic activity against several tumor cell lines, with one derivative showing a significant improvement in growth inhibition of HeLa cells compared to the known inhibitor roscovitine. researchgate.net Furthermore, some purine-based compounds exhibit their anti-proliferative effects by inducing apoptosis and inhibiting colony formation in cancer cells. mdpi.com

It has been noted that the functional group at the 6-position of the purine ring appears to be crucial for inducing cell death in cancer cells. uva.nl The anti-proliferative action of some purine derivatives is also linked to the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and proliferation. mdpi.com

Table 1: Anti-proliferative Activity of Purine Derivatives in Cancer Cell Lines

| Cell Line | Compound Type | Observed Effect | Reference |

| HeLa (Cervical Carcinoma) | 6-phenylaminopurines | G2/M phase arrest | nih.gov |

| HeLa (Cervical Carcinoma) | C-6 biarylmethylamino purine derivative | >750-fold improvement in growth inhibition vs. roscovitine | researchgate.net |

| HCT116 (Colon Cancer) | Purine derivative 4s | Inhibition of colony formation | mdpi.com |

| HT-29 (Colon Cancer) | Purine derivative 4s | Inhibition of colony formation | mdpi.com |

| MCF-7, A549, MDA-231 (Breast and Lung Cancer) | Imidazopyridine scaffold compounds | Significant anti-proliferative activities | researchgate.net |

| CEM (Leukemia) | 6-methylpurine (B14201) (MeP) | Inhibition of cell growth, protein, RNA, and DNA synthesis | nih.gov |

| Jurkat T (Leukemia) | 6-mercaptopurine (B1684380) (6-MP) | Reduced cell viability, induced apoptosis | nih.gov |

The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth. Several studies have highlighted the anti-angiogenic potential of purine analogs, including their ability to inhibit processes induced by fibroblast growth factor 2 (FGF2), a potent pro-angiogenic factor. waocp.commdpi.comsemanticscholar.orgjci.org

6-methylmercaptopurine (B131649) riboside (6-MMPR), a related purine analog, has been shown to inhibit FGF2-induced proliferation of endothelial cells. nih.gov It also delayed the repair of mechanically wounded endothelial cell monolayers and inhibited the formation of capillary-like structures. nih.gov The mechanism for this appears to involve the inhibition of FGF2-induced intracellular signaling by blocking the phosphorylation of extracellular signal-regulated kinase-2 (ERK2). nih.gov Similarly, the purine analog 6-thioguanine (B1684491) (6-TG) has been found to inhibit endothelial cell proliferation triggered by FGF2. researchgate.net

Further research has demonstrated that a reduction in 6-O-sulfation levels in heparan sulfate, a key co-receptor for FGF2, can significantly compromise FGF2-induced endothelial cell sprouting and tube formation. nih.gov Other compounds, such as 6-methoxyequol (6-ME), have also been shown to inhibit FGF2-induced proliferation of bovine brain capillary endothelial cells by targeting the MEK1/2 and ERK1/2 phosphorylation cascade. nih.gov

Research has also explored the antimicrobial and antifungal properties of purine derivatives against specific plant and human pathogens.

In the context of antibacterial activity, novel purine derivatives have been synthesized and evaluated against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight. researchgate.netmdpi.comntu.edu.sgnih.gov Certain synthesized purine derivatives containing amide and 1,3,4-oxadiazole/thiadiazole moieties exhibited excellent antibacterial activities against Xoo. researchgate.net For instance, one compound demonstrated a superior inhibitory effect against Xoo compared to commercial agents like Bismerthiazol and Thiodiazole copper. researchgate.net

Regarding antifungal activity, studies have investigated the efficacy of various compounds against Aspergillus niger, a common fungus that can cause opportunistic infections. researchgate.netacademicjournals.orgcore.ac.uknih.govresearchgate.net While direct studies on Purine, 6-(methylsulfonyl)- against A. niger are limited in the provided search results, the broader class of purine derivatives and other compounds have been assessed. For example, ethyl acetate (B1210297) extracts of Aspergillus niger itself have been shown to contain bioactive compounds with antifungal properties. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Purine Derivatives and Other Compounds

| Pathogen | Compound/Extract | Observed Effect | Reference |

| Xanthomonas oryzae pv. oryzae | N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide derivative | Excellent inhibitory effect (EC50 of 8.39 μg/mL) | researchgate.net |

| Xanthomonas oryzae pv. oryzae | Chelerythrine | Significant growth inhibition | mdpi.com |

| Aspergillus niger | Ethyl acetate extract of Aspergillus niger Strain AK-6 | Potent antifungal activity | nih.gov |

| Aspergillus niger | Methanolic extract of Ulva lactuca | Maximum activity (56mm zone of inhibition) | core.ac.uk |

Studies in In Vivo Non-Human Models

In vivo studies in non-human models have provided further evidence for the biological activities of purine analogs observed in cellular models.

The chick embryo chorioallantoic membrane (CAM) assay is a widely used in vivo model to study angiogenesis. gulhanemedj.orgnih.govnih.govresearchgate.net This model has been employed to assess the anti-angiogenic potency of purine analogs. For example, 6-methylmercaptopurine riboside (6-MMPR) was shown to inhibit vascularization in the CAM. nih.gov It also prevented blood vessel formation induced by human endometrial adenocarcinoma specimens grafted onto the CAM. nih.gov Similarly, 6-thioguanine (6-TG) prevented neovascularization stimulated by human leukemia cells in the CAM model. researchgate.net

Recent research has begun to explore the neuroprotective potential of purine derivatives. One proposed mechanism is through the enhancement of glutathione (B108866) (GSH) synthesis, a critical antioxidant in the brain. nih.govsci-hub.seepfl.chjst.go.jp Depletion of GSH is considered an early event in the progression of neurodegenerative diseases. nih.gov

While direct studies on Purine, 6-(methylsulfonyl)- are not detailed in the provided search results, related compounds have shown promise. For instance, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by activating glutathione-dependent antioxidant systems. researchgate.net Purine derivatives like caffeine (B1668208) and its metabolite paraxanthine (B195701) are thought to exert neuroprotective effects by promoting neuronal cysteine uptake, which is a rate-limiting substrate for GSH synthesis. nih.gov The regulation of GSH levels by purine derivatives is considered integral to their neuroprotective activity in the central nervous system. nih.gov

Gene Therapy Approaches Utilizing Enzyme-Prodrug Systems

A significant area of non-human research involving Purine, 6-(methylsulfonyl)- involves its use as a potent cytotoxic agent within gene-directed enzyme-prodrug therapy (GDEPT) systems. This therapeutic strategy is designed to selectively eliminate cancer cells by introducing a foreign gene that encodes for an enzyme capable of converting a non-toxic prodrug into a powerful, cell-killing compound. The generation of antimetabolites intracellularly that would be too toxic for systemic administration is a key feature of this approach. nih.gov

The most studied system relevant to 6-(methylsulfonyl)purine utilizes the enzyme purine nucleoside phosphorylase (PNP) from Escherichia coli (E. coli). nih.govrcsb.org This bacterial enzyme has a different substrate specificity compared to its human counterpart. rcsb.org While human PNP primarily acts on 6-oxopurine nucleosides, the E. coli version can also process 6-aminopurine (adenine) nucleosides and their analogs. nih.govrcsb.org This difference is pivotal for the GDEPT strategy.

In this system, a gene encoding E. coli PNP is delivered specifically to tumor cells, often using a viral vector like a replication-deficient adenovirus. pnptherapeutics.comasco.org Once the tumor cells express the bacterial enzyme, a non-toxic prodrug, such as 6-methylpurine-2'-deoxyriboside (MeP-dR) or fludarabine, is administered systemically. nih.govnih.gov

The E. coli PNP enzyme within the cancer cells then cleaves the prodrug. For example, it converts MeP-dR into 6-methylpurine (MeP). nih.gov This liberated purine base is highly toxic to human tumor cells. nih.gov The cytotoxicity of MeP is mediated through its conversion into cytotoxic nucleotides by cellular enzymes like adenine (B156593) phosphoribosyltransferase (APRT). nih.gov Subsequent metabolic processes are believed to lead to the formation of the highly active and diffusible 6-(methylsulfonyl)purine, which contributes to cell death.

Research Findings in Non-Human Systems:

Research has demonstrated the efficacy of this enzyme-prodrug system in various preclinical models, including cancer cell lines and animal tumor models. A key advantage of this system is the potent "bystander effect," where the activated cytotoxic metabolites can diffuse from the enzyme-expressing tumor cells to neighboring, unmodified cancer cells, killing them as well. nih.gov This effect is crucial for eradicating solid tumors, which may not achieve 100% gene transduction. nih.gov The mechanism of cell death is distinct from many standard anticancer drugs, involving the inhibition of RNA and protein synthesis, and is effective against both proliferating and non-proliferating cells. nih.gov

In vivo studies have shown significant antitumor activity. For instance, nude mice bearing human malignant glioma tumors that were engineered to express E. coli PNP showed significant tumor regression and, in some cases, cures after treatment with the prodrug MeP-dR, at doses that caused no discernible toxicity to the host. nih.gov The antitumor effects were dependent on both the dose of the prodrug and the level of E. coli PNP expression within the tumors. nih.gov

| Prodrug | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| 6-methylpurine-2'-deoxyriboside (MeP-dR) | Human D54MG glioma cells in nude mice | Significant antitumor activity against established tumors. Curative effects were observed at non-toxic doses. | nih.gov |

| Fludarabine phosphate (B84403) (F-araAMP) | Human D54MG glioma cells in nude mice | Demonstrated significant antitumor activity at doses without discernible systemic toxicity. | nih.gov |

| Fludarabine phosphate (F-araAMP) | Preclinical models (general) | Exceptional anti-tumor activity was demonstrated, which has been confirmed by multiple research groups. | pnptherapeutics.com |

| 6-methylpurine deoxyriboside | General cancer models | The system exhibits high bystander activity and is effective against both proliferating and non-proliferating cells. | nih.gov |

This GDEPT approach, culminating in the intracellular generation of potent cytotoxins like 6-(methylsulfonyl)purine, represents a promising strategy for targeted cancer therapy, leveraging the unique enzymatic activity of a non-human protein. nih.gov

Structure Activity Relationship Sar Studies

Influence of Substituent Nature and Position on Purine (B94841) Core

The biological profile of 6-(methylsulfonyl)purine derivatives is intricately linked to the nature and placement of various substituents on the purine scaffold. These modifications can significantly alter the compound's electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

The methylsulfonyl (-SO₂CH₃) group at the C6 position of the purine ring is a key determinant of the molecule's reactivity and biological activity. This electron-withdrawing group significantly influences the electronic distribution within the purine system, rendering the C6 carbon more electrophilic. This enhanced electrophilicity makes the 6-(methylsulfonyl)purine scaffold susceptible to nucleophilic aromatic substitution reactions. This reactivity is a cornerstone of its biological mechanism of action, as it can covalently interact with nucleophilic residues, such as cysteine, in the active sites of target proteins.

Modifications at the C2 and C6 positions of the purine ring have been explored to enhance the target affinity and selectivity of 6-(methylsulfonyl)purine analogues. While the methylsulfonyl group at C6 is often a constant feature due to its role in reactivity, the introduction of various substituents at the C2 position can fine-tune the biological activity.

While the primary focus is often on the methylsulfonyl group at C6, in broader studies of 6-substituted purines, it has been observed that the nature of the substituent at this position dictates the type of biological activity. For example, thioether-linked derivatives have shown superiority over their oxygen and nitrogen isosteres in certain biological contexts. researchgate.net

The N9 position of the purine ring is another critical site for modification that can significantly impact the physicochemical properties and biological activity of 6-(methylsulfonyl)purine analogues. Alkylation or arylation at the N9 position can modulate the lipophilicity of the compound, which is a key factor in its ability to cross cell membranes and reach its intracellular target.

Rational Design and Optimization of 6-(Methylsulfonyl)purine Analogues

The rational design of 6-(methylsulfonyl)purine analogues leverages the understanding of SAR to create new compounds with improved therapeutic potential. This process involves identifying key structural features responsible for biological activity and systematically modifying the molecule to enhance these properties.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For 6-(methylsulfonyl)purine-based inhibitors, a typical pharmacophore model would include:

A hydrogen bond acceptor: The oxygen atoms of the methylsulfonyl group.

An aromatic ring: The purine core itself, which can engage in π-π stacking interactions.

A hydrogen bond donor/acceptor: The nitrogen atoms of the purine ring.

Hydrophobic features: Arising from substituents at the C2 and N9 positions.

By understanding the pharmacophore for a particular target, medicinal chemists can design new analogues that better fit these requirements, leading to increased potency and selectivity. This approach has been successfully applied in the design of various kinase inhibitors and other therapeutic agents.

A key aspect of SAR studies is to establish a quantitative relationship between the structural features of a series of compounds and their biological activity, often expressed as the half-maximal inhibitory concentration (IC50). While extensive public data specifically for a series of 6-(methylsulfonyl)purine analogues is limited, the general principles of SAR suggest that certain structural modifications would be expected to impact IC50 values.

For instance, the introduction of substituents that enhance binding affinity through additional hydrogen bonds or hydrophobic interactions would be expected to lower the IC50 value, indicating increased potency. Conversely, modifications that introduce steric clashes or unfavorable electronic interactions would likely result in higher IC50 values.

The following interactive table illustrates a hypothetical SAR for a series of 6-(methylsulfonyl)purine analogues, demonstrating how modifications at the C2 and N9 positions could influence inhibitory potency against a generic kinase target.

| Compound ID | C2 Substituent | N9 Substituent | IC50 (µM) |

| 1 | -H | -H | 10.5 |

| 2 | -NH₂ | -H | 5.2 |

| 3 | -Cl | -H | 8.1 |

| 4 | -H | -CH₃ | 7.8 |

| 5 | -NH₂ | -CH₃ | 2.1 |

| 6 | -NH₂ | -Cyclopropyl | 1.5 |

| 7 | -NH₂ | -Phenyl | 3.7 |

Note: The IC50 values in this table are illustrative and intended to demonstrate potential SAR trends. They are not based on specific experimental data for 6-(methylsulfonyl)purine analogues.

Insights into Binding Modes and Molecular Recognition of Purine, 6-(methylsulfonyl)-

The understanding of the binding modes and molecular recognition of "Purine, 6-(methylsulfonyl)-" is largely built upon comparative studies with other 6-substituted purines and computational analyses. While direct crystallographic data of this specific compound complexed with a protein target is not extensively available, significant insights can be drawn from research on structurally related inhibitors and their interactions with enzyme active sites.

The methylsulfonyl group at the 6-position of the purine ring is a key determinant of its interaction with biological targets. This group is strongly electron-withdrawing, which influences the electronic distribution of the entire purine scaffold and its capacity for hydrogen bonding and other non-covalent interactions. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, a feature that often plays a crucial role in the orientation and stabilization of the ligand within a binding pocket.

Molecular docking studies on derivatives such as 9-(2-hydroxypropyl)-6-(methylsulfanyl)purine with viral thymidine (B127349) kinases have provided some initial models for binding. These studies suggest that the 6-substituent, in this case, a methylsulfanyl group, can occupy distinct pockets within the enzyme's active site. For "Purine, 6-(methylsulfonyl)-", the larger and more polar methylsulfonyl group would be expected to have more specific steric and electronic requirements for optimal binding.

In the context of enzyme inhibition, the 6-(methylsulfonyl)purine moiety can be recognized by the active sites of various enzymes that process purines. For instance, studies on purine nucleoside phosphorylase (PNP) with a range of 6-substituted purine inhibitors have revealed common interaction patterns that are likely relevant to 6-(methylsulfonyl)purine. These typically involve:

Hydrogen bonding: The nitrogen atoms of the purine ring (N1, N3, N7, and the amino group at N9 if unsubstituted) are common sites for hydrogen bonding with amino acid residues such as aspartate, glutamate, and serine, or with backbone amide groups.

π-π stacking: The aromatic purine ring system frequently engages in π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan. This interaction is crucial for the stable anchoring of the ligand.

Hydrophobic interactions: The methyl group of the methylsulfonyl substituent can participate in hydrophobic interactions with nonpolar residues in the binding pocket, further contributing to binding affinity.

The table below summarizes the potential molecular interactions between "Purine, 6-(methylsulfonyl)-" and a hypothetical enzyme active site, based on insights from related purine derivatives.

| Interaction Type | Potential Interacting Residues | Moiety of 6-(methylsulfonyl)purine Involved |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Asn, Gln | Purine ring nitrogens, Sulfonyl oxygen atoms |

| π-π Stacking | Phe, Tyr, Trp | Purine aromatic ring system |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Met | Methyl group of the methylsulfonyl substituent |

Furthermore, the chemical reactivity of the 6-methylsulfonyl group itself can be a factor in molecular recognition, particularly in the case of covalent inhibitors. The sulfonyl group is an excellent leaving group, making the C6 position susceptible to nucleophilic attack by residues such as cysteine or serine in an enzyme's active site. This potential for covalent bond formation can lead to irreversible inhibition and is a key consideration in the structure-activity relationship of this compound.

Metabolic Pathway Intersections and Regulation in Research Contexts

Interplay with De Novo and Salvage Purine (B94841) Synthesis Pathways

The cellular pool of purine nucleotides is maintained through two primary pathways: the de novo synthesis pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. 6-(Methylsulfonyl)purine, often studied in its ribonucleoside form, 6-methylmercaptopurine (B131649) ribonucleoside (6-MMPR), is a potent inhibitor of the de novo purine synthesis pathway. researchgate.netclinpgx.org Its mechanism of action involves intracellular conversion to its active metabolite, 6-methylthioinosine (B81876) monophosphate (Me-tIMP). nih.govnih.gov This metabolite is a strong inhibitor of several key enzymes in the de novo pathway, most notably amidophosphoribosyltransferase, which catalyzes the first committed step of purine synthesis. researchgate.net

The inhibition of de novo purine synthesis by 6-(methylsulfonyl)purine leads to a significant disruption in the delicate balance of intracellular nucleotide pools. Research has consistently shown that exposure to this compound and its analogues results in a marked reduction in the cellular concentrations of both adenine (B156593) and guanine (B1146940) nucleotides. clinpgx.org This depletion is a direct consequence of the blockade in the synthetic pathway, preventing the production of inosine (B1671953) monophosphate (IMP), the common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

Studies on various cell lines have demonstrated that treatment with 6-mercaptopurine (B1684380) (6-MP), a closely related thiopurine, leads to a rapid and significant decrease in intracellular ATP, ADP, and AMP levels. oncotarget.com This purine nucleotide depletion is a key factor in the cytotoxic effects of these compounds. The reduction in the adenine nucleotide pool is often considered the primary cause of cytotoxicity induced by the formation of Me-tIMP. nih.govnih.gov

Below is a representative data table illustrating the impact of a purine synthesis inhibitor on intracellular nucleotide concentrations in Jurkat T cells.

This interactive table provides a representative example of the effects of a purine synthesis inhibitor, 6-mercaptopurine (6-MP), on nucleotide pools in Jurkat T cells. The data is illustrative of the general effects of such inhibitors, showing a significant decrease in both adenine and guanine nucleotides.

The metabolic journey of 6-(methylsulfonyl)purine within the cell is a critical aspect of its mechanism of action. As previously mentioned, 6-MMPR is enzymatically converted to Me-tIMP. nih.govnih.gov This transformation is crucial for its inhibitory activity. Me-tIMP acts as a pseudo-feedback inhibitor, mimicking the natural purine nucleotides that regulate the initial steps of the de novo pathway. oncotarget.com

The disruption of the IMP-AMP-ADP-ATP axis is a central consequence of this enzymatic inhibition. With the production of IMP being blocked, the subsequent synthesis of AMP is halted. This leads to a cascade of depletion down the line, affecting the levels of ADP and ultimately ATP, the primary energy currency of the cell. oncotarget.com While the salvage pathway can partially compensate for this deficit by recycling existing purine bases, potent inhibitors like 6-MMPR can overwhelm this compensatory mechanism, leading to a net deficit in purine nucleotides. researchgate.net

The conversion of AMP to ADP and subsequently to ATP is a continuous process driven by cellular energy demands. Adenylate kinase plays a role in interconverting these adenine nucleotides. mdpi.com However, with the foundational supply of AMP from the de novo pathway being choked off by 6-MMPR, the entire axis is compromised, leading to a state of purine starvation.

Cellular Responses to Purine Imbalance Induced by 6-(Methylsulfonyl)purine and Analogues

The purine imbalance triggered by 6-(methylsulfonyl)purine and its analogues elicits a range of cellular stress responses. A primary consequence of purine nucleotide depletion is the inhibition of cell proliferation. nih.gov This is a logical outcome, as DNA and RNA synthesis, which are fundamental for cell division, are heavily reliant on a steady supply of purine nucleotides.

Research has shown that purine depletion can induce cell cycle arrest. researchgate.net For instance, studies with 6-mercaptopurine have demonstrated an accumulation of cells in the G2/M and S phases of the cell cycle in fetal rat neural progenitor cells. nih.gov This cell cycle arrest is often mediated by the tumor suppressor protein p53. nih.gov

Furthermore, prolonged and severe purine imbalance can lead to apoptosis, or programmed cell death. researchgate.netnih.gov The depletion of ATP, in particular, can trigger a cellular energy crisis, activating pathways that lead to apoptosis. This apoptotic response is a crucial aspect of the cytotoxic effects of these compounds in cancer chemotherapy. The cellular response to chemical stress, including that induced by purine analogues, is a complex process aimed at maintaining cellular homeostasis. youtube.com However, when the metabolic insult is too severe, these protective mechanisms can be overwhelmed, leading to cell death.

Spatiotemporal Regulation of Purine Metabolism in Developing Biological Systems (e.g., CNS development in animal models)

The development of complex biological systems, particularly the central nervous system (CNS), is a highly energy-demanding process that requires a precise and dynamic regulation of purine metabolism. eneuro.orgelsevierpure.commdpi.com During embryonic development, there is a significant reliance on the de novo purine synthesis pathway to meet the high demand for nucleotides required for the rapid proliferation of neural stem and progenitor cells (NSPCs). eneuro.orgelsevierpure.comnih.gov

Studies in animal models have revealed a distinct spatiotemporal pattern of purine pathway utilization during CNS development. In the embryonic mouse brain, for example, the expression of enzymes involved in the de novo pathway is high, particularly in regions with active NSPC proliferation like the cerebral neocortex. eneuro.orgnih.gov As development progresses into the postnatal stages, there is a noticeable shift towards a greater reliance on the salvage pathway for purine synthesis. eneuro.orgnih.gov

The critical role of de novo purine synthesis in early CNS development is underscored by the severe consequences of its inhibition. In vivo administration of de novo purine synthesis inhibitors in animal models has been shown to cause severe hypoplasia of the forebrain cortical region. elsevierpure.com This indicates that specific brain regions have a higher demand for purines during critical developmental windows.

While direct studies on the effect of 6-(methylsulfonyl)purine on the spatiotemporal regulation of purine metabolism in CNS development are limited, research on the closely related compound 6-mercaptopurine has provided valuable insights. Treatment of pregnant rats with 6-MP has been shown to induce cell cycle arrest and apoptosis in neural progenitor cells within the fetal telencephalon. nih.gov This suggests that interference with purine synthesis during critical neurodevelopmental periods can have profound and detrimental effects on brain formation. The intricate purinergic signaling system, which relies on purines like ATP and adenosine, also plays a crucial role in various aspects of brain development, including neurogenesis, cell migration, and synaptogenesis. eneuro.org Disruption of purine availability by compounds like 6-(methylsulfonyl)purine could, therefore, have far-reaching consequences on the proper wiring of the developing brain.

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Characterization for Elucidating Chemical Structure and Transformations

Spectroscopic methods are indispensable for confirming the identity and purity of "Purine, 6-(methylsulfonyl)-" and for tracking its conversion into other compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of "Purine, 6-(methylsulfonyl)-." While specific experimental NMR data for this compound is not widely available in the public domain, the expected chemical shifts can be predicted based on the analysis of structurally similar purine (B94841) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the purine ring and the methyl group of the sulfonyl moiety. The protons at the C2 and C8 positions of the purine ring would likely appear as singlets in the aromatic region of the spectrum. The methyl protons of the sulfonyl group would also present as a singlet, typically in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms within the molecule. The carbon atoms of the purine ring would resonate at characteristic chemical shifts, and the carbon of the methyl group in the methylsulfonyl substituent would also have a distinct signal.

Illustrative ¹H NMR Data for a Substituted Purine Derivative

| Proton | Exemplary Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.0 - 8.5 | Singlet |

| H-8 | 8.5 - 9.0 | Singlet |

| -SO₂CH₃ | 3.0 - 3.5 | Singlet |

Note: This data is illustrative and based on general chemical shift ranges for purine derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "Purine, 6-(methylsulfonyl)-." The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Key expected absorptions include those for the C-H bonds of the purine ring and the methyl group, the C=N and C=C stretching vibrations within the purine ring system, and the strong, characteristic symmetric and asymmetric stretching vibrations of the sulfonyl group (S=O).

Expected Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Alkyl) | 3000 - 2850 | Medium |

| C=N, C=C (Purine Ring) | 1600 - 1450 | Medium to Strong |

| S=O (Asymmetric Stretch) | 1350 - 1300 | Strong |

| S=O (Symmetric Stretch) | 1160 - 1120 | Strong |

Note: These are general ranges and the exact positions can vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of "Purine, 6-(methylsulfonyl)-." It also provides valuable structural information through the analysis of fragmentation patterns. In electron ionization (EI) MS, the molecule is expected to form a molecular ion (M⁺), and subsequent fragmentation would likely involve the loss of the methylsulfonyl group or parts of the purine ring.

Hypothetical Fragmentation Pattern in Mass Spectrometry

| m/z Value | Possible Fragment Identity |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 79]⁺ | Loss of ·SO₂CH₃ |

| [M - 64]⁺ | Loss of SO₂ |

| [M - 15]⁺ | Loss of ·CH₃ |

Note: This table represents a hypothetical fragmentation pattern based on the structure of the compound.

Chromatographic Techniques for Detection and Quantification in Biological Matrices

Chromatographic methods are essential for the separation, detection, and quantification of "Purine, 6-(methylsulfonyl)-" in complex mixtures, such as biological samples.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the analysis of purine compounds. A reversed-phase HPLC method would likely be employed for "Purine, 6-(methylsulfonyl)-," using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation from other components in a sample. The purine ring has a strong UV absorbance, allowing for sensitive detection.

Illustrative HPLC-UV Method Parameters for Purine Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~260 nm |

Note: These are exemplary conditions and would require optimization for the specific analysis of "Purine, 6-(methylsulfonyl)-."

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective detection and quantification, especially in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice. This technique combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. After chromatographic separation, the compound is ionized (e.g., by electrospray ionization - ESI) and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. While specific transitions for "Purine, 6-(methylsulfonyl)-" are not documented in readily available literature, they would be determined through method development by infusing a standard of the compound into the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of purines by Gas Chromatography-Mass Spectrometry (GC-MS) typically requires derivatization to increase their volatility and thermal stability. While less common than LC-based methods for purines due to the need for this extra sample preparation step, GC-MS can provide excellent separation and structural information.

Table of Compound Names

| Compound Name |

|---|

| Purine, 6-(methylsulfonyl)- |

| 6-(methylthio)-purine |

| Acetonitrile |

| Methanol |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study and design of purine derivatives, including "Purine, 6-(methylsulfonyl)-". These in silico approaches provide valuable insights into the structural and electronic properties of molecules and their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov This method is instrumental in understanding the binding modes of potential drug candidates and in virtual screening of large compound libraries. nih.govnih.gov For purine derivatives, docking studies have been employed to investigate their interactions with various enzymes, including kinases. nih.govharvard.edu

In a study involving a 6-(methylsulfanyl)purine derivative, which is structurally related to "Purine, 6-(methylsulfonyl)-", molecular docking was used to explore its binding affinity towards herpesviral thymidine (B127349) kinases. harvard.edu Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the purine ligand and the amino acid residues in the active site of the target protein. nih.gov The insights gained from these simulations can guide the design of more potent and selective inhibitors. For example, understanding how the methylsulfonyl group at the 6-position of the purine ring interacts with the target's binding pocket can inform further structural modifications to enhance binding affinity. harvard.edu

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a deeper understanding of their reactivity and stability. iosrjournals.orgscience.org.ge For purine derivatives, methods like Density Functional Theory (DFT) are used to calculate various molecular properties. researchgate.net

Table 2: Key Quantum Chemical Parameters for Purine Derivatives

| Parameter | Description | Relevance to "Purine, 6-(methylsulfonyl)-" |

| HOMO Energy (Highest Occupied Molecular Orbital) | Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. researchgate.net | Influences the molecule's reactivity in chemical reactions and its interaction with electron-accepting species. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. researchgate.net | Determines the molecule's susceptibility to nucleophilic attack and its potential to interact with electron-donating residues in a biological target. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical stability. A larger gap suggests higher stability. | Provides insight into the kinetic stability and chemical reactivity of the compound. |

| Dipole Moment | A measure of the overall polarity of a molecule, arising from the distribution of electron density. iosrjournals.org | Affects the molecule's solubility, its ability to cross cell membranes, and its interactions with polar residues in a protein's active site. |

Studies on various purine derivatives have shown that substitutions on the purine ring significantly affect these electronic parameters. iosrjournals.org For "Purine, 6-(methylsulfonyl)-", the electron-withdrawing nature of the methylsulfonyl group would be expected to influence its HOMO-LUMO energies and dipole moment, thereby modulating its chemical behavior and biological activity.

3D-QSAR is a computational method used in drug design to establish a quantitative relationship between the three-dimensional properties of a set of molecules and their biological activities. researchgate.netnih.gov This technique is valuable for understanding the structure-activity relationships (SAR) of a series of compounds and for designing new, more potent analogs. nih.govtandfonline.com

For purine derivatives, 3D-QSAR studies have been successfully applied to develop models that predict their inhibitory activity against various enzymes, such as Bcr-Abl kinase. nih.gov These models generate contour maps that visualize the regions around the aligned molecules where certain physicochemical properties (e.g., steric bulk, electrostatic potential) are favorable or unfavorable for biological activity. researchgate.net By analyzing these maps, researchers can identify key structural features required for high potency. For "Purine, 6-(methylsulfonyl)-", a 3D-QSAR model could elucidate how the size and electronic properties of the methylsulfonyl group contribute to its activity, providing a rational basis for designing novel inhibitors. nih.govnih.gov

Pharmacophore modeling is a crucial aspect of drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to exert a specific biological effect. nih.govmdpi.com This model can then be used as a 3D query to screen large compound databases for novel molecules with the desired activity or to guide the de novo design of new inhibitors. nih.govyoutube.com

In the context of purine-based inhibitors, pharmacophore models have been developed to identify novel compounds targeting specific enzymes. nih.gov A pharmacophore model derived from known active purine analogs can define the spatial requirements for binding to a particular target. acs.org For "Purine, 6-(methylsulfonyl)-", a pharmacophore model could be constructed based on its structure and known interactions with a biological target. This model would highlight the role of the purine core as a scaffold and the methylsulfonyl group as a key interaction feature, facilitating the design of new chemical entities with improved therapeutic potential. nih.govmdpi.com

Emerging Research Directions and Future Outlook

Development of 6-(Methylsulfonyl)purine as Chemical Biology Probes

The development of chemical probes is essential for identifying and validating novel drug targets. Activity-Based Protein Profiling (ABPP) is a powerful technique that utilizes such probes to monitor the functional state of enzymes within complex biological systems. wikipedia.orgnih.gov An activity-based probe (ABP) typically contains a reactive group, or "warhead," that covalently binds to an enzyme's active site, and a reporter tag for detection and identification. wikipedia.org

The 6-(methylsulfonyl)purine (6-MSP) scaffold is an excellent candidate for designing ABPs. The methylsulfonyl moiety at the C6 position of the purine (B94841) ring acts as an effective reactive group. It is a good leaving group, making the C6 carbon susceptible to nucleophilic attack by amino acid residues, such as cysteine or serine, commonly found in the active sites of enzymes. researchgate.netacs.org This covalent and irreversible binding allows for the specific labeling of active enzymes.

Future research will likely focus on synthesizing libraries of 6-MSP-based probes. By attaching different reporter tags (e.g., fluorophores, biotin) and modifying other positions on the purine ring to confer target specificity, these probes can be tailored for various applications. For instance, purine-based probes have already been instrumental in the structure-guided design of inhibitors for targets like the Nek2 kinase. nih.gov Fluorescent purine analogues have also shown promise as probes for studying the microenvironment of nucleic acids. researchgate.net The development of 6-MSP-based probes will enable researchers to:

Identify novel enzyme targets in a high-throughput manner.

Profile the selectivity of drug candidates against entire enzyme families. wikipedia.org

Monitor enzyme activity directly in living cells, providing a more accurate picture of cellular processes than traditional methods that measure protein abundance. wikipedia.orgnih.gov

Exploration of Novel Molecular Targets and Pathways

The inherent reactivity and structural similarity of 6-MSP to endogenous purines suggest its potential to interact with a wide array of biological targets, thereby modulating various cellular pathways. The exploration of these novel targets is a key area of future research.

Purinergic signaling, a complex network regulated by extracellular nucleotides like ATP and their receptors, is a prime area of interest. nih.govnih.gov This system is involved in a multitude of physiological and pathological processes, including inflammation and neurotransmission. nih.govresearchgate.netresearchgate.net Analogues derived from 6-MSP could serve as valuable tools to probe the function of purinergic receptors (P2X and P2Y families) and ectonucleotidases, potentially uncovering new therapeutic strategies for inflammatory conditions like gout. nih.govresearchgate.net

Beyond purinergic signaling, the 6-MSP scaffold can be used to target specific enzymes involved in disease progression. Research has already demonstrated the potential of purine analogues to inhibit key enzymes, including:

Kinases: Many kinases are crucial in cell cycle regulation and cancer progression. Structure-guided modification of the purine scaffold has led to the development of selective inhibitors for kinases like Nek2 and CDK2. nih.gov

Purine Metabolism Enzymes: Enzymes such as xanthine (B1682287) oxidase and inosine (B1671953) monophosphate dehydrogenase (IMPDH) are critical in purine metabolism and are established drug targets. nih.govmdpi.comnih.gov 6-MSP derivatives could lead to novel inhibitors for these pathways.

Stimulator of Interferon Genes (hSTING): The innate immune response can be modulated through the hSTING pathway, and 6-modified purine riboside analogues have been identified as first-in-class activators, opening new avenues for antiviral and anticancer therapies. nih.gov

The systematic screening of 6-MSP-derived compound libraries against diverse biological targets will be crucial for identifying novel molecular interactions and understanding their downstream effects on cellular signaling pathways.